molecular formula C16H15ClN2O4 B5625191 2-chloro-N-(4-isopropoxyphenyl)-4-nitrobenzamide

2-chloro-N-(4-isopropoxyphenyl)-4-nitrobenzamide

Cat. No. B5625191
M. Wt: 334.75 g/mol
InChI Key: XWJKFVCBVPQWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of nitrobenzamide derivatives often involves multi-step chemical processes that include nitration, chlorination, and amide formation. While specific synthesis details for 2-chloro-N-(4-isopropoxyphenyl)-4-nitrobenzamide are not readily available, related compounds have been synthesized through methods such as the acylation of nitrophenyl compounds, followed by the introduction of chloro and isopropoxy groups (Samimi, 2016). These methods highlight the complexity and precision required in synthesizing specific nitrobenzamide derivatives.

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives is critical in determining their chemical behavior and potential applications. X-ray crystallography and NMR spectroscopy are commonly used to characterize these compounds, providing insights into their crystal lattice, molecular geometry, and electronic structure (Karabulut et al., 2014). Such analyses can reveal the presence of hydrogen bonding, pi-pi stacking, and other intermolecular interactions that stabilize the compound's structure and influence its reactivity.

Chemical Reactions and Properties

Nitrobenzamide derivatives participate in various chemical reactions, including reduction, nucleophilic substitution, and conjugation. These reactions can alter the compound's functional groups, leading to changes in its chemical properties and biological activity. For example, the reduction of nitro groups to amino groups can significantly impact the compound's reactivity and potential as a pharmaceutical agent (Palmer et al., 1995).

properties

IUPAC Name

2-chloro-4-nitro-N-(4-propan-2-yloxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-10(2)23-13-6-3-11(4-7-13)18-16(20)14-8-5-12(19(21)22)9-15(14)17/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJKFVCBVPQWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.